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molecular formula C8F18O2S B1210615 Perfluorooctanesulfonyl fluoride CAS No. 307-35-7

Perfluorooctanesulfonyl fluoride

Cat. No. B1210615
M. Wt: 502.12 g/mol
InChI Key: BHFJBHMTEDLICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using perfluorooctanesulfonyl fluoride (11.8 g, 23.5 mmol), lithium trimethylsilanolate (2.25 g, 23.4 mmol), and dry tetrahydrofuran (150 mL). The product, lithium perfluorooctanesulfonate (6.6 g, 55% yield), was isolated as a white solid by concentrating the filtrate under vacuum: 19F NMR (tetrahydrofuran) δ -81.2 (t, J=8.5 Hz, CF3 --, 3F), -114.6 (m, --CF2CO2⊕, 2 F), -120.6 (m, --CF2, 2F), -121.7 (m, CF2, 6F), -122.7 (m, CF2, 2F), -126.2 ppm (m, CF3CF2, 2F).
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
lithium trimethylsilanolate
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:29])([S:25](F)(=[O:27])=[O:26])[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].C[Si](C)(C)[O-:32].[Li+:35]>O1CCCC1>[F:1][C:2]([F:29])([S:25]([O-:32])(=[O:27])=[O:26])[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].[Li+:35] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Step Two
Name
lithium trimethylsilanolate
Quantity
2.25 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Li+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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